molecular formula C20H22F3N3O4 B2979359 1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097930-47-5

1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2979359
CAS No.: 2097930-47-5
M. Wt: 425.408
InChI Key: KNBNFWLCNISSDU-UHFFFAOYSA-N
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Description

1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a chemical compound with the CAS Registry Number 2097930-47-5 . It has a molecular formula of C20H22F3N3O4 and a molecular weight of 425.40 g/mol . Its structure can be represented by the SMILES notation: O=C(N1CCC(CC1)N1CC(=O)N(C1=O)CC(F)(F)F)CCC(=O)c1ccccc1 . This product is intended for research and development purposes only and is not intended for human or animal use. The specific applications, mechanism of action, and detailed research value of this compound are areas for ongoing scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings on compounds with related structures.

Properties

IUPAC Name

1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O4/c21-20(22,23)13-26-18(29)12-25(19(26)30)15-8-10-24(11-9-15)17(28)7-6-16(27)14-4-2-1-3-5-14/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBNFWLCNISSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.

The compound's molecular formula is C21H25N3O4C_{21}H_{25}N_{3}O_{4} with a molecular weight of 383.4 g/mol. Its structure includes an imidazolidine core which is known for various biological activities.

PropertyValue
Molecular FormulaC21H25N3O4
Molecular Weight383.4 g/mol
StructureImidazolidine core with phenyl and trifluoroethyl substituents

Synthesis

The synthesis of imidazolidine derivatives has been explored extensively. For instance, a study synthesized various imidazolidine-2,4-dione derivatives and evaluated their effects on bacterial virulence factors. The synthesis typically involves reactions between isocyanates and amines to form the desired imidazolidine structure .

Antibacterial Activity

Recent studies have demonstrated that imidazolidine derivatives exhibit significant antibacterial properties. Specifically, compounds derived from imidazolidine-2,4-dione have shown efficacy against Pseudomonas aeruginosa, inhibiting key virulence factors such as protease and hemolysin production. For example:

  • Complete inhibition of protease enzyme activity was observed in certain derivatives at concentrations as low as 0.5 mg/ml.
  • Hemolysin production was also significantly reduced at similar concentrations .

Antiparasitic Activity

The compound's potential against Plasmodium falciparum, the causative agent of malaria, has been investigated. Several derivatives were evaluated for their antiplasmodial activity, with IC50 values ranging from 0.310 to 0.099 μM against different strains of the parasite. Notably, these compounds exhibited minimal hemolysis in human erythrocytes, indicating a favorable safety profile .

Immunomodulatory Effects

Another area of research focuses on the immunomodulatory effects of imidazolidine derivatives. A study highlighted that certain derivatives acted as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target in autoimmune diseases. The most potent inhibitor demonstrated an IC50 value between 2.85 and 6.95 μM, suggesting potential therapeutic applications in managing autoimmune conditions .

Case Studies

  • Study on Bacterial Virulence : A set of novel imidazolidine derivatives was synthesized and tested for their ability to inhibit virulence factors in Pseudomonas aeruginosa. The results indicated that specific compounds could effectively disrupt bacterial pathogenicity by targeting protease production.
  • Antimalarial Research : In another study, various substituted aryl-piperazine derivatives were tested against chloroquine-resistant strains of Plasmodium falciparum. The findings suggested that structural modifications could enhance antiplasmodial activity while maintaining low toxicity to human cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with three structurally related derivatives (Table 1), highlighting key differences in substituents, molecular properties, and inferred biological activities.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Biological Activity
1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (Target) C₂₄H₂₅F₃N₃O₄ 482.47 4-Oxo-4-phenylbutanoyl, trifluoroethyl Potential OGG1/Kinase inhibitor (analog-based)
1-{1-[2-(1H-Indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione C₂₀H₂₁F₃N₄O₃ 422.40 Indol-1-yl acetyl, trifluoroethyl Unknown (structural analog from synthetic studies)
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) C₁₉H₁₇ClIN₃O₂ 513.72 Chloro-benzodiazol, iodophenyl carboxamide Potent OGG1 inhibitor (IC₅₀ = 12 nM)
1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (RTC6) C₁₃H₂₀N₂OS 252.38 Methylpiperazine, thiophen-2-yl Kinase modulator (preclinical evaluation)

Key Observations

Impact of Aromatic Substituents: The 4-oxo-4-phenylbutanoyl group in the target compound likely enhances hydrophobic interactions compared to the indol-1-yl acetyl group in its analog . Compound 25 () replaces the imidazolidine-dione core with a benzodiazol ring, achieving high OGG1 inhibition (IC₅₀ = 12 nM). This suggests that the benzodiazol scaffold is critical for potency in this enzyme class .

Role of Trifluoroethyl vs. Halogenated Groups :

  • The trifluoroethyl substituent in the target compound and its indole analog improves metabolic stability compared to the iodophenyl group in compound 23. However, the latter’s iodine atom may enhance binding affinity through van der Waals interactions in hydrophobic enzyme pockets .

Piperidine/Piperazine Derivatives :

  • The target compound’s piperidine ring provides a balance of flexibility and steric bulk, whereas RTC6 () uses a methylpiperazine group, which introduces basicity and solubility advantages. Piperazine derivatives like RTC6 are often optimized for CNS penetration due to their reduced molecular weight .

Q & A

Q. How can the synthetic yield and purity of the compound be optimized in laboratory-scale synthesis?

Q. What analytical techniques are critical for confirming the compound’s structural identity?

Methodological Answer: A multi-technique approach is essential:

  • FT-IR : Confirm carbonyl stretches (e.g., 1674 cm⁻¹ for amide C=O, 1731 cm⁻¹ for imidazolidine-dione C=O) and trifluoroethyl C-F vibrations (~1150–1250 cm⁻¹) .
  • NMR : Use 1H^1H/13C^{13}C/19F^{19}F-NMR to resolve piperidine/imidazolidine protons, phenyl environments, and trifluoroethyl signals. For example, 19F^{19}F-NMR can distinguish CF₃ groups at ~-60 to -70 ppm .
  • HPLC-MS : Validate molecular weight (e.g., using ’s methanol/buffer mobile phase) and assess purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s pharmacological potential?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the piperidine-4-one (e.g., substituents at the 4-oxo position) or imidazolidine-dione ring (e.g., replacing trifluoroethyl with other halogens) .
  • Biological Assays : Test analogs against targets like proteases or kinases, using assays such as:
  • Enzyme Inhibition: Measure IC₅₀ values via fluorogenic substrates.
  • Antimicrobial Activity: Follow protocols in (e.g., agar diffusion for MIC determination) .
    • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

  • Dynamic NMR : Resolve conformational isomerism in piperidine rings (e.g., chair-flip dynamics) by variable-temperature 1H^1H-NMR .
  • 2D Techniques : Use HSQC/HMBC to assign overlapping signals (e.g., distinguishing imidazolidine NH from aromatic protons) .
  • Crystallography : Obtain single-crystal X-ray data (as in for piperidine derivatives) to confirm stereochemistry and hydrogen-bonding networks .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:
  • Metabolic Sites: CYP450-mediated oxidation of the phenylbutanoyl group.
  • Toxicity Risks: Screen for hepatotoxicity via structural alerts (e.g., trifluoroethyl groups) .
    • QSAR Modeling : Corrogate Hammett σ values () with electronic effects of substituents on activity .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

Methodological Answer:

  • Protecting Groups : Use Boc for piperidine amines ( ) or acetyl for hydroxyl groups to prevent side reactions .
  • Low-Temperature Reactions : Conduct ketone reductions (e.g., NaBH₄ at 0°C) to minimize decomposition .
  • In Situ Monitoring : Employ flow chemistry (as in ) to control exothermic steps and improve reproducibility .

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